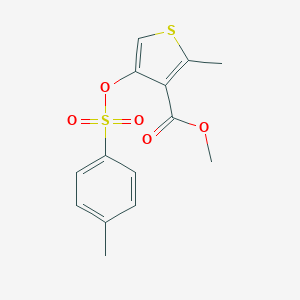
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, also known as MTTCME, is a compound with potential applications in scientific research. It is a derivative of thiophene, a heterocyclic compound that is commonly used in organic synthesis. MTTCME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been investigated for its potential as a treatment for Alzheimer's disease. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been shown to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has been shown to increase the expression of genes involved in the regulation of cellular energy metabolism.
実験室実験の利点と制限
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. Additionally, it has been shown to have a range of biological effects, making it a useful tool for studying various cellular pathways and processes. However, there are also limitations to the use of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. One area of interest is the development of new drugs and therapies based on 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. It has been shown to have anti-inflammatory and anti-tumor properties, and has potential as a treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, and to identify its molecular targets. Finally, there is a need for further studies on the safety and toxicity of 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester, particularly in vivo.
合成法
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester can be synthesized using several methods, including the reaction of 2-methyl-3-thiophenecarboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The resulting tosylate can be reacted with methyl iodide to form 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester. Other methods for synthesizing 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
科学的研究の応用
2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has potential applications in scientific research, particularly in the development of new drugs and therapies. It has been studied for its anti-inflammatory and anti-tumor properties, and has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-4-(tosyloxy)-3-thiophenecarboxylic acid methyl ester has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
分子式 |
C14H14O5S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
methyl 2-methyl-4-(4-methylphenyl)sulfonyloxythiophene-3-carboxylate |
InChI |
InChI=1S/C14H14O5S2/c1-9-4-6-11(7-5-9)21(16,17)19-12-8-20-10(2)13(12)14(15)18-3/h4-8H,1-3H3 |
InChIキー |
UYZRYGKXKVTXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



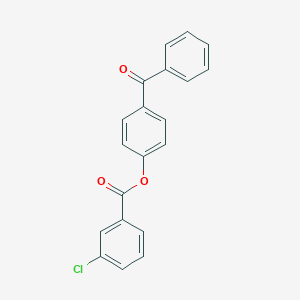
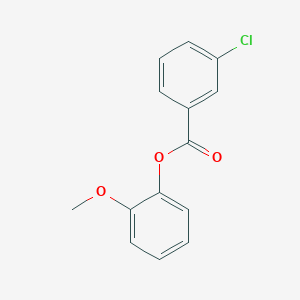
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
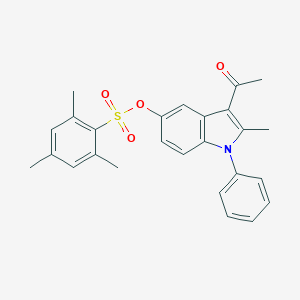
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
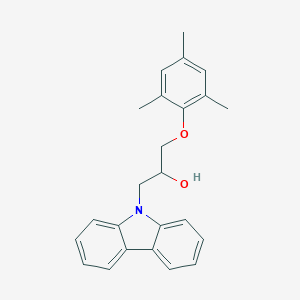
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)